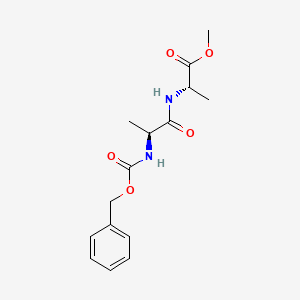

Cbz-Ala-Ala-Ome

Vue d'ensemble

Description

Cbz-Ala-Ala-Ome, also known as methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]propanoate, is a dipeptide derivative. It is composed of two alanine residues with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl ester at the C-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cbz-Ala-Ala-Ome can be synthesized through a condensation reaction between N-protected alanine and alanine methyl ester. One effective methodology involves the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine. The reaction proceeds with high yields and diastereoselectivity, preserving the protecting groups on the amino acid side chains .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-Ala-Ala-Ome undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,O-acetals, which serve as intermediates for further functionalization.

Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free dipeptide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the C-terminus or N-terminus of the peptide.

Common Reagents and Conditions

Oxidation: Photoredox-catalyzed oxidative decarboxylative coupling using methanol or acetic acid as solvents.

Reduction: Hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst.

Substitution: Grignard reagents, phosphites, allylsilanes, and terminal alkynes are commonly used nucleophiles.

Major Products Formed

Oxidation: Formation of N,O-acetals and subsequent addition of nucleophiles to create novel peptide scaffolds.

Reduction: Free dipeptide without the Cbz protecting group.

Substitution: Modified peptides with various functional groups at the termini.

Applications De Recherche Scientifique

Cbz-Ala-Ala-Ome has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and peptide-based drugs.

Biology: Serves as a model compound for studying peptide interactions and enzymatic processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Mécanisme D'action

The mechanism of action of Cbz-Ala-Ala-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the Cbz protecting group and the methyl ester influences the compound’s stability, solubility, and membrane permeability, which are critical factors in its biological activity .

Comparaison Avec Des Composés Similaires

Cbz-Ala-Ala-Ome can be compared with other similar dipeptide derivatives, such as:

Cbz-Ala-Tyr-Ome: Contains a tyrosine residue instead of a second alanine, leading to different biological activities and applications.

Cbz-Phe-Leu-Ome: Composed of phenylalanine and leucine, offering distinct properties and uses in peptide synthesis.

Cbz-Gly-Gly-Ome: A simpler dipeptide with glycine residues, often used in basic peptide research.

This compound is unique due to its specific combination of alanine residues and the Cbz protecting group, which provides a balance of stability and reactivity suitable for various synthetic and research applications.

Activité Biologique

Cbz-Ala-Ala-Ome (Carbobenzoxy-Alanine-Alanine-Methyl Ester) is a dipeptide derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of this compound

This compound is a modified dipeptide that features a carbobenzoxy (Cbz) protecting group on the amino terminus and a methyl ester at the carboxyl terminus. This structure enhances its stability and bioavailability compared to unmodified peptides. The compound is often utilized in studies related to enzyme inhibition, apoptosis, and peptide synthesis.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on various proteases, particularly those involved in apoptotic pathways. For instance, studies involving Interleukin-1β Converting Enzyme (ICE) family proteases have demonstrated that similar compounds can block apoptotic cell death in T lymphocytes. The ICE inhibitor Cbz-Val-Ala-Asp(OMe)-fluoromethyl ketone (ZVAD-FMK), closely related to this compound, effectively inhibits CPP-32-like protease activity, suggesting a potential role for this compound in modulating apoptosis through similar mechanisms .

Peptide Synthesis

The compound has been employed in peptide coupling reactions, where it participates in the synthesis of more complex peptides. For example, the coupling of this compound with other amino acids has been successfully demonstrated, leading to the formation of various di- and tri-peptides. These reactions typically yield high percentages of desired products, indicating the compound's utility in peptide synthesis .

Study 1: Apoptotic Pathways

In a study examining apoptotic pathways in T lymphocytes, researchers utilized Cbz derivatives to evaluate their efficacy as inhibitors of cell death. The results indicated that compounds similar to this compound could significantly reduce apoptosis triggered by various stimuli such as dexamethasone and anti-CD3 antibodies. This highlights the potential for this compound to serve as a therapeutic agent in conditions characterized by excessive apoptosis .

Study 2: Peptide Library Development

Another notable application of this compound is in the development of peptide libraries for screening biological activity. Researchers synthesized an Ala-scan library based on cyclic peptides using techniques that included Cbz-protected amino acids. The library was screened for binding affinity and biological activity against target proteins, demonstrating the versatility of Cbz derivatives in drug discovery .

Table 1: Synthesis Yields of Peptides Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Coupling with Glycine | Cbz-Gly-Ala-Ome | 85 |

| Coupling with Phenylalanine | Cbz-Phe-Ala-Ome | 78 |

| Coupling with Leucine | Cbz-Leu-Ala-Ome | 84 |

| Formation of Tripeptide | Cbz-Trp-Cbz-Gly | 70 |

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189836 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-51-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.